molecular formula C31H37I2NO11 B1668028 Budiodarone tartrate CAS No. 478941-93-4

Budiodarone tartrate

Cat. No. B1668028
M. Wt: 853.4 g/mol
InChI Key: CAMFTHAPYYLIIG-YRSVLNEHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Budiodarone tartrate is an Antiarrhythmic drug.

Scientific Research Applications

1. Application in Atrial Fibrillation Management

Budiodarone tartrate, a chemical analogue of amiodarone, demonstrates significant efficacy in managing paroxysmal atrial fibrillation. In clinical studies, patients with paroxysmal atrial fibrillation showed a notable reduction in atrial tachycardia/atrial fibrillation burden when treated with budiodarone. The drug's dose-response was statistically significant, indicating its potential as a promising antiarrhythmic agent (Ezekowitz et al., 2012).

2. Electrophysiological Similarity to Amiodarone

Budiodarone shares similar electrophysiological properties with amiodarone, albeit with a shorter half-life. This similarity suggests its potential application in conditions where amiodarone is effective, but with potentially different pharmacokinetics and pharmacodynamics (Arya et al., 2008).

3. Molecular Docking Analysis for Atrial Fibrillation Inhibitors

In the field of drug discovery, molecular docking analysis has identified budiodarone as a potential inhibitor of atrial fibrillation. This process involves protein-ligand interaction analysis, suggesting its utility in designing new medications for atrial fibrillation (Dev, 2005).

4. Potential in New Pharmacological Investigations

Budiodarone is under investigation as a novel compound in the ongoing research for new antiarrhythmic drugs. Its development aligns with the aim of finding drugs with fewer side effects compared to current treatments (Capucci et al., 2018).

properties

CAS RN

478941-93-4

Product Name

Budiodarone tartrate

Molecular Formula

C31H37I2NO11

Molecular Weight

853.4 g/mol

IUPAC Name

[(2S)-butan-2-yl] 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C27H31I2NO5.C4H6O6/c1-5-17(4)34-24(31)16-23-25(19-10-8-9-11-22(19)35-23)26(32)18-14-20(28)27(21(29)15-18)33-13-12-30(6-2)7-3;5-1(3(7)8)2(6)4(9)10/h8-11,14-15,17H,5-7,12-13,16H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/t17-;1-,2-/m01/s1

InChI Key

CAMFTHAPYYLIIG-YRSVLNEHSA-N

Isomeric SMILES

CC[C@H](C)OC(=O)CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

SMILES

CCC(C)OC(=O)CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCC(C)OC(=O)CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.C(C(C(=O)O)O)(C(=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ATI 2042
ATI-2042
ATI2042
celivarone
SSR149744C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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